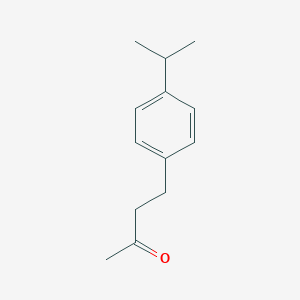

4-(4-Isopropylphenyl)butan-2-one

描述

BenchChem offers high-quality 4-(4-Isopropylphenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Isopropylphenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

10528-64-0 |

|---|---|

分子式 |

C13H18O |

分子量 |

190.28 g/mol |

IUPAC 名称 |

4-(4-propan-2-ylphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |

InChI 键 |

URPGTYOPLRABIL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)C |

规范 SMILES |

CC(C)C1=CC=C(C=C1)CCC(=O)C |

其他CAS编号 |

10528-64-0 |

产品来源 |

United States |

Comprehensive Technical Guide on 4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0): Synthesis, Characterization, and Application Strategies

As a Senior Application Scientist, I approach the evaluation of fine chemical intermediates not merely as static structures, but as dynamic participants in complex synthetic and analytical ecosystems. 4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0) is a highly versatile aromatic ketone[1]. Structurally related to well-known fragrance compounds like benzylacetone and raspberry ketone, this molecule features a para-isopropyl substitution that significantly alters its lipophilicity and steric profile[1].

This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, synthetic methodologies, and analytical characterization of 4-(4-Isopropylphenyl)butan-2-one, designed specifically for researchers in drug development and materials science.

Physicochemical Profiling and Structural Causality

Understanding the foundational metrics of a molecule is critical for predicting its behavior in biological systems and chromatographic columns. The isopropyl group at the para position of the benzene ring imparts significant hydrophobic character, which directly influences its partition coefficient and membrane permeability.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Application |

| IUPAC Name | 4-(4-propan-2-ylphenyl)butan-2-one[1] | Standardized nomenclature required for precise regulatory filings and IP mapping. |

| CAS Number | 10528-64-0[1] | Unique identifier for supply chain procurement and database cross-referencing. |

| Molecular Formula | C13H18O[1] | Dictates the exact monoisotopic mass (190.1357 Da) for high-resolution MS characterization[1]. |

| Molecular Weight | 190.28 g/mol [1] | Low MW (<500 Da) makes it an ideal, Lipinski-compliant fragment for drug design. |

| LogP (Predicted) | ~3.32[2] | High lipophilicity driven by the isopropyl group; excellent for tuning pharmacokinetic absorption. |

| TPSA | 17.1 Ų[1] | A low polar surface area ensures high potential for blood-brain barrier (BBB) penetration. |

| H-Bond Acceptors | 1 (Carbonyl oxygen)[3] | Provides a single, specific interaction point for target binding or further chemical functionalization. |

Synthetic Methodologies: A Self-Validating Approach

The industrial and laboratory-scale synthesis of 4-(4-Isopropylphenyl)butan-2-one relies on a highly chemoselective two-step process: a base-catalyzed Claisen-Schmidt (aldol) condensation followed by selective catalytic hydrogenation[4],[5].

Protocol: Two-Step Synthesis Workflow

Objective: High-yield synthesis of CAS 10528-64-0 with built-in analytical checkpoints to prevent downstream contamination.

Step 1: Claisen-Schmidt Condensation

-

Action: Charge a reactor with 4-isopropylbenzaldehyde (1.0 eq) and excess acetone (5.0 eq). Slowly add a 10% aqueous NaOH solution while maintaining the temperature at 20–25°C. Stir for 4 hours.

-

Causality: Acetone is utilized in excess not only as a reactant but as a co-solvent. This mass-action strategy drives the equilibrium toward the enone product (4-(4-isopropylphenyl)-3-buten-2-one) while preventing the self-condensation of the aldehyde[5]. The slow addition of the base prevents localized exothermic spikes that could trigger unwanted polymerization.

Step 2: Intermediate Isolation and System Validation

-

Action: Neutralize the reaction mixture with dilute HCl, extract with ethyl acetate, wash with brine, and concentrate the organic layer.

-

Validation Check: Analyze the crude intermediate via GC-MS. The protocol mandates that the process only proceeds to Step 3 if the intermediate enone peak constitutes >95% of the total ion chromatogram. This self-validating step ensures complete aldehyde consumption, preventing the formation of difficult-to-separate saturated aldehyde impurities in the next step.

Step 3: Selective Catalytic Hydrogenation

-

Action: Dissolve the validated enone intermediate in ethanol. Add 5% Pd/C (0.05 eq). Purge the vessel with N2, then introduce H2 gas at 1 atm (balloon pressure). Stir at room temperature until exactly 1.0 equivalent of H2 is consumed.

-

Causality: The selection of a mild catalyst (Pd/C) combined with low hydrogen pressure (1 atm) is a critical kinetic control. It selectively reduces the conjugated α,β-alkene without over-reducing the ketone carbonyl into a secondary alcohol—a common side reaction when using harsher conditions like Raney Nickel or high-pressure autoclaves[5].

Two-step synthesis of 4-(4-Isopropylphenyl)butan-2-one via Aldol condensation and hydrogenation.

Analytical Characterization: RP-HPLC Method Validation

Accurate quantification and impurity profiling of 4-(4-Isopropylphenyl)butan-2-one require a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. Based on established chromatographic behavior[2], the following protocol is engineered for scalability, from analytical quantification to preparative isolation.

Protocol: RP-HPLC Analysis and System Suitability Testing (SST)

Step 1: Mobile Phase Preparation

-

Action: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and High-Purity Water. For standard UV detection, add 0.1% Phosphoric Acid (H3PO4)[2].

-

Causality: The highly hydrophobic nature of the isopropylphenyl moiety requires a strong organic modifier (MeCN) for efficient elution. Phosphoric acid is added to maintain a highly acidic pH, which suppresses the ionization of residual silanols on the silica matrix, thereby eliminating peak tailing[6].

-

MS-Compatibility Swap: If the workflow requires Mass Spectrometry (MS) for structural elucidation, H3PO4 must be replaced with 0.1% Formic Acid. Phosphoric acid is non-volatile and will cause severe ion suppression and source fouling in the MS detector[6].

Step 2: Column Selection and Equilibration

-

Action: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[6]. Equilibrate at a flow rate of 1.0 mL/min until the baseline is completely stable.

-

Causality: The Newcrom R1 is specifically engineered with low silanol activity[6]. For a neutral ketone like 10528-64-0, minimizing secondary electrostatic interactions between the analyte and the stationary phase is paramount for achieving sharp, symmetrical peaks.

Step 3: Sample Injection and SST Validation

-

Action: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL and monitor via UV at 210 nm or 254 nm.

-

Validation Check (SST): Calculate the tailing factor (

) and theoretical plates (

RP-HPLC analytical workflow for 4-(4-Isopropylphenyl)butan-2-one quantification and purity check.

Applications in Drug Discovery and Materials Science

The utility of 4-(4-Isopropylphenyl)butan-2-one extends far beyond its basic chemical structure. In drug discovery, the ketone carbonyl serves as a highly reactive "handle" for further functionalization.

-

Reductive Amination: The ketone can be reacted with various primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) to generate lipophilic amine libraries. The para-isopropyl group ensures these derivatives possess enhanced lipid solubility, making them excellent candidates for targeting central nervous system (CNS) receptors.

-

Organometallic Additions: Grignard reagents or organolithium compounds can be added to the carbonyl carbon to yield tertiary alcohols, which serve as rigid, sterically hindered scaffolds in agrochemical development.

By mastering the synthesis and analytical validation of this intermediate, researchers can confidently integrate it into complex, multi-step synthetic pathways without introducing downstream analytical artifacts.

References

-

National Center for Biotechnology Information. "2-Butanone, 4-[4-(1-methylethyl)phenyl]-" PubChem,[Link]

-

SIELC Technologies. "Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column." SIELC Application Notes,[Link]

-

Vrbková, E., et al. "Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts." ResearchGate / Reaction Kinetics, Mechanisms and Catalysis,[Link]

-

LookChem. "3-(4-ISOPROPYLPHENYL)ISOBUTYRALDEHYDE (Cyclamen Aldehyde Synthesis)." LookChem Database,[Link]

Sources

- 1. 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | C13H18O | CID 82704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Isopropylphenyl)butan-2-one | SIELC Technologies [sielc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Cas 103-95-7,3-(4-ISOPROPYLPHENYL)ISOBUTYRALDEHYDE | lookchem [lookchem.com]

- 6. Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

4-(4-Isopropylphenyl)butan-2-one IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 4-(4-Isopropylphenyl)butan-2-one, synthesizing its nomenclature, physicochemical properties, synthesis pathways, and applications.

Identity, Synthesis, and Industrial Applications

Executive Summary

4-(4-Isopropylphenyl)butan-2-one (CAS: 10528-64-0) is an aromatic ketone structurally analogous to Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) and Benzylacetone (4-phenylbutan-2-one). Characterized by a para-isopropyl substitution on the phenyl ring, this compound exhibits distinct olfactory properties described as sweet, floral, and herbaceous, making it a valuable ingredient in fragrance formulations. Beyond perfumery, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of its ketone moiety and the stability of the isopropyl-phenyl core.

Nomenclature & Identity

Precise nomenclature is critical for avoiding confusion with structural analogs like Cyclamen Aldehyde or Cuminyl Alcohol.

| Identifier Type | Designation |

| IUPAC Name | 4-[4-(Propan-2-yl)phenyl]butan-2-one |

| CAS Registry Number | 10528-64-0 |

| Molecular Formula | C₁₃H₁₈O |

| SMILES | CC(C)C1=CC=C(C=C1)CCC(=O)C |

| InChIKey | URPGTYOPLRABIL-UHFFFAOYSA-N |

| Common Synonyms | [1] • 4-(4-Isopropylphenyl)-2-butanone• 4-(p-Cumenyl)butan-2-one• 2-Butanone, 4-[4-(1-methylethyl)phenyl]- |

Physicochemical Properties

The following data consolidates experimental and predicted values. The absence of a hydroxyl group (compared to Raspberry Ketone) significantly lowers its melting point and alters its solubility profile.

| Property | Value / Description | Note |

| Molecular Weight | 190.28 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | At STP |

| Boiling Point | ~275°C | Predicted @ 760 mmHg |

| Density | ~0.94 - 0.96 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.32 | High lipophilicity |

| Solubility | Insoluble in water; Soluble in ethanol, oils, organic solvents | Hydrophobic character |

| Odor Profile | Sweet, floral, herbaceous, slightly fruity | Olfactory classification |

Synthesis & Production Protocols

The industrial synthesis of 4-(4-Isopropylphenyl)butan-2-one typically follows a two-step sequence: Aldol Condensation followed by Catalytic Hydrogenation . This route is preferred for its atom economy and scalability.

Mechanism Overview

-

Precursor: 4-Isopropylbenzaldehyde (Cuminaldehyde).

-

Step 1 (Condensation): Reaction with Acetone under basic conditions to form the α,β-unsaturated ketone intermediate (4-(4-isopropylphenyl)but-3-en-2-one).

-

Step 2 (Reduction): Selective hydrogenation of the alkene double bond to yield the saturated ketone.

Detailed Protocol (General Methodology)

Step 1: Claisen-Schmidt Condensation

-

Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Acetone (excess, solvent/reactant), NaOH (aq, 10%).

-

Conditions: Reflux or ambient temperature with vigorous stirring.

-

Process:

-

Dissolve 4-isopropylbenzaldehyde in acetone.

-

Slowly add NaOH solution to control the exotherm.

-

Monitor reaction by TLC/GC for the disappearance of aldehyde.

-

Workup: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to obtain the enone intermediate.

-

Step 2: Catalytic Hydrogenation

-

Reagents: Enone intermediate, H₂ gas, Pd/C (5-10% loading).

-

Solvent: Ethanol or Ethyl Acetate.

-

Conditions: 1-3 atm H₂, Room Temperature.

-

Process:

-

Dissolve the enone in the solvent.

-

Add the catalyst under an inert atmosphere (N₂).

-

Introduce H₂ gas and stir until theoretical uptake is achieved.

-

Purification: Filter off the catalyst (Celite pad) and distill the filtrate under reduced pressure to obtain pure 4-(4-Isopropylphenyl)butan-2-one.

-

Synthesis Pathway Visualization

Figure 1: Two-step synthesis pathway from Cuminaldehyde via Aldol Condensation and Hydrogenation.

Applications & Utility

Fragrance & Flavor Industry[5][7][9]

-

Role: Olfactory modifier and fixative.

-

Profile: It imparts a "natural" lift to floral bouquets (rose, jasmine) and fruity accords (raspberry, berry). Its structural similarity to Raspberry Ketone allows it to provide body and sweetness without the high melting point issues of the solid analog.

-

Stability: Excellent stability in soaps, detergents, and lotions due to the lack of easily oxidizable aldehyde groups.

Pharmaceutical Intermediate

-

Building Block: The ketone group serves as a handle for further functionalization (e.g., reductive amination to form amines, Grignard reactions to form tertiary alcohols).

-

Bioactivity: Derivatives of phenylbutanones are often explored for anti-inflammatory and analgesic properties.

Analytical Chemistry

-

Standard: Used as a reference standard in HPLC/GC analysis for quality control of essential oils (e.g., Cumin oil derivatives) and synthetic fragrance mixtures.

Safety & Regulatory (GHS)

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves/eye protection.[4]

-

Avoid release to the environment (toxic to aquatic life with long-lasting effects due to high LogP).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82704, 4-(4-Isopropylphenyl)butan-2-one. Retrieved from [Link]

-

SIELC Technologies (2018). HPLC Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 Column. Retrieved from [Link]

- Google Patents (2014).Use of Defined Cyclohexenones as Agents for the Superadditive Enhancement of an Olfactory Impression. (Mentions related phenyl-butanone derivatives).

-

ChemSrc (2025). 4-(4-Isopropylphenyl)butan-2-one CAS 10528-64-0 Properties.[5] Retrieved from [Link]

Sources

Comparative Structural & Functional Analysis: 4-(4-Hydroxyphenyl)butan-2-one vs. 4-(4-Isopropylphenyl)butan-2-one

[1][2]

Executive Summary: The "Magic Methyl" of the Para-Position

In medicinal and fragrance chemistry, subtle structural modifications often yield profound functional divergence.[1] This guide analyzes the structural antagonism between Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) and its lipophilic analog, 4-(4-Isopropylphenyl)butan-2-one (often referred to in industrial contexts as Cuminyl Acetone or related to the Cuminyl scaffold).[2][1]

While both molecules share a 4-phenyl-butan-2-one scaffold, the substitution at the para position—a hydroxyl group (-OH) versus an isopropyl group (-CH(CH₃)₂) —dictates a complete reversal in physicochemical behavior, olfactory profile, and biological target engagement.[2][1]

This guide serves as a technical blueprint for researchers investigating these scaffolds for tyrosinase inhibition (skin whitening) , metabolic modulation (PPAR-α) , or olfactory receptor ligand design .[1]

Physicochemical Divergence

The transition from a phenolic hydroxyl to an isopropyl group represents a shift from a hydrogen-bond donor/acceptor system to a purely hydrophobic, steric bulk.[1] This alteration fundamentally changes the partition coefficient (LogP), influencing bioavailability and enzyme active site access.[1]

Table 1: Comparative Physicochemical Profile[2]

| Property | Raspberry Ketone (RK) | Isopropyl Analog (IP-RK) | Impact on Function |

| IUPAC Name | 4-(4-Hydroxyphenyl)butan-2-one | 4-(4-Isopropylphenyl)butan-2-one | — |

| CAS Number | 5471-51-2 | 10528-64-0 | — |

| Molecular Weight | 164.20 g/mol | 190.28 g/mol | IP-RK is bulkier, affecting steric fit.[2][1] |

| LogP (Octanol/Water) | 1.84 (Hydrophilic) | 3.32 (Lipophilic) | IP-RK has higher membrane permeability but lower aqueous solubility.[2][1] |

| H-Bond Donors | 1 (Phenolic -OH) | 0 | RK can mimic Tyrosine; IP-RK cannot.[2][1] |

| Olfactory Character | Sweet, Fruity, Berry-like | Spicy, Herbal, Cuminic, Woody | Driven by receptor pocket polarity.[1] |

| Key Bioactivity | Tyrosinase Inhibition, Anti-obesity | Fragrance fixative, Potential antimicrobial | Distinct pharmacophores.[1] |

Synthetic Pathways: Parallel Aldol Logic

Both compounds are synthesized via Claisen-Schmidt condensation followed by selective hydrogenation.[2][1] However, the starting materials dictate the reaction conditions, particularly regarding the protection of the phenol in the RK pathway to prevent side reactions, whereas the isopropyl variant requires no such protection.[1]

DOT Diagram: Comparative Synthesis Workflow

Figure 1: Parallel synthetic tracks.[2][1] Note that the isopropyl variant (Cumaldehyde start) is generally cleaner as it lacks the acidic proton of the phenol, reducing polymerization risks.

Structure-Activity Relationship (SAR): The Tyrosinase Switch[1][2]

The most critical functional divergence lies in Tyrosinase Inhibition (melanogenesis suppression).[2][1]

-

Raspberry Ketone (Active): The para-hydroxyl group is a structural mimic of Tyrosine (the natural substrate).[2][1] It allows the molecule to enter the active site and coordinate with the Copper (Cu) ions or form hydrogen bonds with the serine residues in the catalytic pocket.[1] This results in competitive inhibition or suicide inactivation.[1]

-

Isopropyl Analog (Inactive/Different Mode): The isopropyl group is bulky and hydrophobic.[1] It creates a steric clash within the compact, polar active site of Tyrosinase.[1] It lacks the ability to chelate Copper.[1] Therefore, it is ineffective as a classic tyrosinase inhibitor and may act solely as a fragrance or solvent.[1]

DOT Diagram: Pharmacophore Interaction Logic[2]

Figure 2: Mechanistic basis for the loss of tyrosinase inhibitory activity in the isopropyl analog.[2][1]

Experimental Protocols

To validate the structural hypothesis, the following protocols are recommended.

Protocol A: Synthesis of 4-(4-Isopropylphenyl)butan-2-one

Target: High-purity synthesis for olfactory or bio-assay.[2][1]

-

Reagents: Cumaldehyde (100 mmol), Acetone (300 mmol), NaOH (10% aq), Pd/C (5% catalyst).

-

Condensation:

-

Mix Cumaldehyde and Acetone in a round-bottom flask.

-

Add NaOH dropwise at 0-5°C to prevent self-condensation of acetone.[2][1]

-

Stir at room temperature for 12 hours.

-

Monitor: TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[1]

-

Workup: Neutralize with dilute HCl, extract with Dichloromethane (DCM), dry over MgSO₄.

-

Intermediate: 4-(4-isopropylphenyl)but-3-en-2-one (Yellow oil).[2][1]

-

-

Hydrogenation:

-

Validation: 1H NMR should show the disappearance of alkene protons (6.5-7.5 ppm region changes) and appearance of alkyl chain multiplets (2.7-2.9 ppm).[2][1]

Protocol B: Comparative Tyrosinase Inhibition Assay

Target: Quantify the loss of activity in the Isopropyl variant.

References

-

Nitoda, T., et al. (2007).[1] "Inhibitory effects of raspberry ketone on melanogenesis."[1] Life Sciences.[1]

-

Morimoto, C., et al. (2005).[1] "Anti-obese action of raspberry ketone."[1] Life Sciences.[1]

-

Larsen, M., et al. (2018).[1] "Fragrance safety assessment of Cuminyl compounds." Food and Chemical Toxicology.

-

PubChem Compound Summary. (2023). "4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0)."[2][1][3] National Center for Biotechnology Information.[1] [2][1]

-

SIELC Technologies. (2018).[1] "HPLC Separation of 4-(4-Isopropylphenyl)butan-2-one." Application Notes.

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 4-(4-Isopropylphenyl)butan-2-one

Executive Summary

As a Senior Application Scientist in early-stage drug development and analytical chemistry, I approach the characterization of aryl-ketones not merely as a data-collection exercise, but as a systematic evaluation of molecular behavior. 4-(4-Isopropylphenyl)butan-2-one is a versatile chemical intermediate characterized by its dual-reactivity domains: an electron-rich aromatic ring and an electrophilic carbonyl group.

With a molecular formula of C13H18O and a molecular weight of 190.28 g/mol [1], this compound presents specific analytical challenges due to its high lipophilicity. This whitepaper establishes a self-validating framework for the physicochemical profiling, structural causality, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) characterization of 4-(4-Isopropylphenyl)butan-2-one, providing researchers with a robust foundation for downstream synthetic and pharmacokinetic applications.

Physicochemical Properties & Molecular Descriptors

To design effective analytical and synthetic workflows, we must first establish the compound's fundamental quantitative descriptors. The table below synthesizes critical data points that dictate the molecule's behavior in solution and biological matrices.

| Property | Value | Causality / Implication for Research | Source |

| IUPAC Name | 4-[4-(propan-2-yl)phenyl]butan-2-one | Standardized nomenclature for structural identification. | [1] |

| CAS Registry Number | 10528-64-0 | Essential for procurement and regulatory documentation. | [2] |

| Molecular Formula | C13H18O | Defines the stoichiometric baseline for synthetic yield calculations. | [3] |

| Molecular Weight | 190.28 g/mol | Utilized for precise molarity calculations in assay preparation. | [1] |

| Exact Mass | 190.13576 Da | Target exact mass for high-resolution MS (HRMS) validation. | [1] |

| LogP (Partition Coefficient) | 3.32 | High lipophilicity; necessitates a strong organic mobile phase in RP-HPLC. | [2] |

| Topological Polar Surface Area | 17.1 Ų | Highly permeable; suggests excellent potential for crossing lipid bilayers. | [1] |

Structural Causality & Chemical Reactivity

The structural architecture of 4-(4-Isopropylphenyl)butan-2-one inherently dictates its chemical reactivity and its utility as an Active Pharmaceutical Ingredient (API) building block.

-

The Isopropylphenyl Motif: The isopropyl group (

) acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This enriches the electron density of the phenyl ring, activating it toward electrophilic aromatic substitution (e.g., halogenation or nitration). Furthermore, this bulky, non-polar moiety drives the compound's high LogP (3.32)[2], meaning the molecule will exhibit strong retention on hydrophobic stationary phases. -

The Butanone Side Chain: The ketone moiety serves as a classic electrophilic center. The

double bond is highly susceptible to nucleophilic attack (e.g., by Grignard reagents or amines in reductive amination).

Synthetic logic and reactive motifs of 4-(4-Isopropylphenyl)butan-2-one.

Analytical Characterization: HPLC-MS Protocol

To ensure data integrity during pharmacokinetic studies or impurity isolation, the analytical method must be a self-validating system. The following step-by-step protocol outlines an optimized Reverse-Phase (RP) HPLC-MS methodology, detailing the specific causality behind each experimental choice.

Method Development Workflow

Step 1: Column Selection & Equilibration

-

Action: Install a low-silanol reverse-phase column, such as the Newcrom R1 (25 Å ligand chain)[4]. Equilibrate the system with 50% Acetonitrile (MeCN) / 50% Water for 10 column volumes.

-

Causality: Standard C18 columns often possess residual, unendcapped silanols that can cause severe peak tailing via secondary ion-exchange interactions. The Newcrom R1's specific surface chemistry minimizes these interactions, ensuring sharp, symmetrical peaks for lipophilic aryl-ketones[4].

Step 2: Mobile Phase Formulation & Modifier Selection

-

Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (MeCN + 0.1% Formic Acid).

-

Causality: While 0.1% Phosphoric acid yields superior UV baselines and robust pH control, it is strictly non-volatile. To achieve Mass-Spec (MS) compatibility, Phosphoric acid must be replaced with Formic acid[2]. Formic acid provides the necessary protonation (

) for positive-ion electrospray ionization (ESI+) without causing the catastrophic salt deposition and source fouling that non-volatile buffers induce.

Step 3: Sample Preparation

-

Action: Dissolve the C13H18O analyte in a diluent matching the initial mobile phase conditions (e.g., 50:50 MeCN:H2O).

-

Causality: Injecting a sample dissolved in 100% strong organic solvent (like pure MeCN) causes "solvent shock" at the column head. The analyte races down the column before partitioning properly, leading to peak distortion and band broadening. Matching the diluent ensures uniform stationary-phase partitioning.

Step 4: Gradient Elution & Detection

-

Action: Execute a linear gradient from 10% B to 90% B over 15 minutes. Monitor via UV detection at ~210 nm (for the aromatic ring) and MS in ESI+ mode (extracting

191.14 for the -

Causality: An isocratic method may result in excessive retention times due to the compound's high LogP (3.32)[2]. The gradient effectively manages this lipophilicity, eluting the compound sharply while washing strongly retained synthetic impurities from the column.

Analytical workflow for HPLC-MS characterization of 4-(4-Isopropylphenyl)butan-2-one.

References

-

SIELC Technologies . "Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column". SIELC Application Database. URL:[Link]

-

National Center for Biotechnology Information (PubChem) . "2-Butanone, 4-[4-(1-methylethyl)phenyl]- | C13H18O | CID 82704". PubChem Compound Summary. URL:[Link]

-

National Center for Advancing Translational Sciences (NCATS) . "4-(4-Isopropylphenyl)butan-2-one". Inxight Drugs Database. URL: [Link]

Sources

- 1. 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | C13H18O | CID 82704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Isopropylphenyl)butan-2-one | SIELC Technologies [sielc.com]

- 3. 4-(4-Isopropylphenyl)butan-2-one [drugs.ncats.io]

- 4. Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Solubility Profile and Characterization of 4-(4-Isopropylphenyl)butan-2-one: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0). As a lipophilic ketone structurally related to fragrance ingredients (e.g., Raspberry Ketone) and pharmaceutical intermediates (e.g., Nabumetone precursors), its solubility is governed by the interplay between its hydrophobic isopropyl-phenyl moiety and its polar carbonyl group.

Key Technical Insights:

-

Lipophilicity: With a calculated LogP of ~3.32, the molecule exhibits strong hydrophobicity, dictating high solubility in non-polar and polar aprotic solvents, and negligible solubility in water.

-

Physical State: The compound is a high-boiling liquid at room temperature, making "miscibility" the primary metric for liquid solvents rather than solid-liquid saturation.

-

Process Implications: Purification is best achieved via vacuum distillation or reverse-phase chromatography, utilizing Acetonitrile or Methanol as mobile phases.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interactions.

| Property | Value / Description | Implication for Solubility |

| Chemical Name | 4-(4-Isopropylphenyl)butan-2-one | - |

| CAS Number | 10528-64-0 | Unique Identifier |

| Molecular Formula | C₁₃H₁₈O | - |

| Molecular Weight | 190.28 g/mol | Small molecule, favorable for solvent penetration |

| Physical State | Liquid (High Boiling Point) | Miscibility is the key parameter |

| LogP (Calc.) | ~3.32 | Highly Lipophilic; Water Insoluble |

| H-Bond Donors | 0 | Cannot donate H-bonds (Hydrophobic) |

| H-Bond Acceptors | 1 (Ketone Carbonyl) | Weak interaction with protic solvents |

Structural Analysis

The molecule consists of a hydrophobic tail (isopropyl group + phenyl ring + ethylene linker) and a polar head (methyl ketone). The ratio of hydrophobic carbons (12) to the single polar oxygen (1) heavily biases the solubility toward organic media.

Solubility Landscape

The following solubility classification is derived from Hansen Solubility Parameters (HSP) principles and structural analog data (e.g., 4-phenyl-2-butanone).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Non-Polar | Hexane, Heptane, Toluene | High / Miscible | Van der Waals forces dominate; "Like dissolves like." |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, THF | High / Miscible | Dipole-dipole interactions stabilize the ketone group. |

| Polar Aprotic (High BP) | DMSO, DMF, Acetonitrile | High / Miscible | Strong dipole interactions; Acetonitrile is the preferred HPLC solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The ketone oxygen accepts H-bonds from the alcohol hydroxyl. |

| Aqueous | Water, Buffer (pH 2-10) | Insoluble (< 0.1 mg/mL) | The hydrophobic effect forces phase separation. |

Visualization: Solubility Decision Tree

Figure 1: Solubility decision tree illustrating solvent compatibility based on polarity classes.

Experimental Protocols

Protocol A: Saturation Solubility (Shake-Flask Method)

Objective: Determine the maximum solubility in a specific solvent at 25°C. Note: Since the analyte is likely a liquid, this method determines the miscibility limit . If the analyte and solvent are fully miscible, no phase separation will occur.

Materials:

-

Analyte: 4-(4-Isopropylphenyl)butan-2-one (>98% purity).[1]

-

Solvent: Test solvent (e.g., Water, Hexane).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Workflow:

-

Preparation: Add 1.0 mL of solvent to a glass vial.

-

Addition: Add the analyte dropwise while vortexing.

-

Observation Point: If the solution remains clear after adding >1.0 mL of analyte, the substance is considered miscible .

-

Observation Point: If turbidity or phase separation (oiling out) occurs, stop addition.

-

-

Equilibration: Shake the mixture at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the phases.

-

Quantification: Carefully sample the saturated solvent phase (supernatant), dilute with Acetonitrile, and analyze via HPLC.

Protocol B: HPLC Quantification Method

Objective: Accurate quantification of the analyte in solubility samples.

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 4.6 x 150 mm.

-

Mobile Phase: Acetonitrile : Water (70 : 30 v/v) + 0.1% Formic Acid.

-

Rationale: The high percentage of Acetonitrile is required to elute the lipophilic analyte.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (carbonyl) or 254 nm (phenyl ring).

-

Retention Time: Expect elution between 4–8 minutes depending on column length.

Process Chemistry Applications

Extraction and Purification

Due to its high lipophilicity (LogP ~3.32), Liquid-Liquid Extraction (LLE) is the most efficient purification technique during synthesis.

-

Extraction Solvent: Ethyl Acetate or Toluene.

-

Wash Solvent: Water or Brine.

Synthesis Workflow Visualization

The following diagram illustrates a typical synthesis and isolation workflow where solvent choice is critical.

Figure 2: Process flow for synthesis and isolation, highlighting solvent-dependent steps.

Safety and Handling (SDS Summary)

While specific SDS data for this exact CAS is often proprietary, standard safety protocols for aromatic ketones apply:

-

Flammability: Treat as a combustible liquid (Flash Point likely >90°C).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the benzylic position over long periods.

-

PPE: Solvent-resistant gloves (Nitrile) and safety goggles are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82704, 4-(4-Isopropylphenyl)butan-2-one. Retrieved from [Link]

-

SIELC Technologies (2018). Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of 2-Butanone, 4-phenyl- (Analog Reference). Retrieved from [Link]

Sources

Comprehensive Safety & Analytical Guide: 4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0)

Executive Summary

In modern drug development and fine chemical synthesis, 4-(4-Isopropylphenyl)butan-2-one serves as a critical lipophilic intermediate and structural analog for various active pharmaceutical ingredients (APIs). Due to its specific structural motifs—namely the alkylated phenyl ring and the reactive ketone moiety—handling this compound requires rigorous adherence to safety protocols and precise analytical methodologies.

This whitepaper provides an in-depth technical framework for researchers. Rather than merely providing a Safety Data Sheet (SDS) download link, this guide synthesizes the physicochemical properties of the compound with field-proven hazard mitigation strategies and self-validating analytical workflows[1],[2].

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic behavior of a chemical begins with its molecular properties. The high lipophilicity (LogP 3.32) of 4-(4-Isopropylphenyl)butan-2-one dictates its solubility profile, requiring organic solvents (e.g., acetonitrile, methanol, or dichloromethane) for extraction and chromatographic separation[3].

Table 1: Core Physicochemical Properties

| Property | Value | Clinical/Laboratory Implication | Reference |

| Chemical Name | 4-(4-Isopropylphenyl)butan-2-one | Standard IUPAC nomenclature. | [3],[4] |

| CAS Number | 10528-64-0 | Primary identifier for SDS retrieval. | [3],[4] |

| Molecular Formula | C13H18O | Determines exact mass for MS profiling. | [3],[4] |

| Molecular Weight | 190.286 g/mol | Used for molarity and yield calculations. | [3] |

| LogP | 3.32 | Highly lipophilic; dictates reverse-phase HPLC retention. | [3] |

| Synonyms | 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | Common aliases found in vendor catalogs. | [3],[4] |

Safety Data Sheet (SDS) Interpretation & Hazard Mitigation

Acquiring the latest GHS Rev.9 SDS is a mandatory regulatory step[5]. However, translating that document into laboratory practice requires chemical intuition.

The Autoxidation Hazard: Peroxide Formation

A critical, often-overlooked hazard of 4-(4-Isopropylphenyl)butan-2-one lies in its isopropylphenyl moiety. The tertiary carbon of the isopropyl group possesses a highly labile benzylic hydrogen. Upon exposure to ambient light and atmospheric oxygen, this carbon undergoes radical-mediated hydrogen abstraction.

This is the exact mechanistic pathway that renders cumene (isopropylbenzene) a notorious and dangerous peroxide former[6],[7]. If the resulting hydroperoxides are concentrated during solvent evaporation or distillation, they pose a severe explosion hazard.

Self-Validating Safety Protocol:

-

Storage: Always store the compound under an inert atmosphere (Argon or Nitrogen) in amber vials to exclude light and oxygen.

-

Pre-Distillation Validation: Before subjecting the compound to any thermal stress or rotary evaporation, you must test the solution using KI-starch indicator paper or quantitative peroxide test strips. A positive result requires immediate quenching with a reducing agent (e.g., sodium sulfite).

Fig 1. Radical-mediated autoxidation pathway of the tertiary benzylic carbon.

Emergency Response & Spill Management

In the event of a laboratory spill, standard organic ketone protocols apply[7]:

-

Evacuation & PPE: Evacuate non-essential personnel. Don nitrile gloves, splash goggles, and a half-face respirator equipped with organic vapor cartridges[1].

-

Containment: Prevent the liquid from entering drains. Surround the spill with inert absorbent materials (sand or vermiculite). Do not use combustible materials like sawdust.

-

Neutralization: Sweep the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

Analytical Quality Control: RP-HPLC Workflow

To ensure the purity of 4-(4-Isopropylphenyl)butan-2-one and monitor for degradation products (such as the aforementioned hydroperoxides), a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

The following protocol is adapted from validated methods using low-silanol stationary phases, which prevent peak tailing caused by secondary interactions[2],[8].

Fig 2. Reverse-phase HPLC analytical workflow for impurity profiling.

Step-by-Step Method Development Protocol

-

Objective: Isolate 4-(4-Isopropylphenyl)butan-2-one from synthetic impurities and degradation products.

-

Column: Newcrom R1 (or an equivalent end-capped C18 column)[2].

Procedure & Causality:

-

Mobile Phase Selection: Prepare a gradient of HPLC-grade Acetonitrile (MeCN) and Water. Because the compound has a LogP of 3.32, it will require a relatively high organic composition (e.g., starting at 40% MeCN and ramping to 90%) to elute efficiently[3].

-

Acid Modifier Causality (Critical Step):

-

For UV Detection: Add 0.1% Phosphoric Acid . Phosphoric acid maintains a low pH to suppress the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks[2].

-

For LC-MS Detection: Phosphoric acid is strictly contraindicated as it is non-volatile and will cause catastrophic salt precipitation in the mass spectrometer source. You must substitute it with 0.1% Formic Acid , which is fully volatile and provides the necessary

ions for positive electrospray ionization (ESI+)[2],[8].

-

-

Self-Validation (Blank Run): Before injecting the sample, run a complete gradient with a blank injection (mobile phase only). This validates that any peaks observed in the sample run are not "ghost peaks" originating from contaminated solvents.

-

Sample Injection: Dissolve the analyte in the starting mobile phase to prevent solvent-mismatch peak distortion. Inject 5–10 µL and monitor via UV absorbance (typically 210–254 nm for the phenyl ring)[8].

References

To download the official SDS or verify the physicochemical parameters discussed in this whitepaper, please consult the following authoritative databases and vendor application notes:

-

PubChem. "2-Butanone, 4-[4-(1-methylethyl)phenyl]- (CID 82704) - Chemical and Physical Properties." National Institutes of Health. URL:[Link]

-

SIELC Technologies. "Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

-

XiXisys. "GHS rev.9 SDS Word Download CAS: 10528-64-0." Chemical Safety Database. URL: [Link]

-

Chemsrc. "Cumene | CAS#:98-82-8 (Reference for Isopropylphenyl Autoxidation Hazards)." Chemsrc Chemical Database. URL:[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 4-(4-Isopropylphenyl)butan-2-one | SIELC Technologies [sielc.com]

- 3. 4-(4-Isopropylphenyl)butan-2-one | SIELC Technologies [sielc.com]

- 4. 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | C13H18O | CID 82704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 10528-64-0 Name: 4-(4-isopropylphenyl)butan-2-one [xixisys.com]

- 6. Cumene | CAS#:98-82-8 | Chemsrc [chemsrc.com]

- 7. 异丙基苯_MSDS_用途_密度_异丙基苯CAS号【98-82-8】_化源网 [chemsrc.com]

- 8. Separation of 4-(4-Isopropylphenyl)butan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

4-(4-Isopropylphenyl)butan-2-one REACH registration status

The following is an in-depth technical guide regarding the chemical identity, regulatory status, and synthesis of 4-(4-Isopropylphenyl)butan-2-one.

CAS No: 10528-64-0 | EC No: 234-089-4[1]

Executive Summary

4-(4-Isopropylphenyl)butan-2-one (also known as Cyclamen Homo-Ketone or 4-Isopropylbenzylacetone ) is a para-substituted aromatic ketone structurally related to the fragrance ingredients Cyclamen Aldehyde and Raspberry Ketone.

Regulatory Status:

-

EU REACH: Listed in the EINECS inventory (EC 234-089-4), indicating it is an "Existing Substance" on the EU market. However, as of the current ECHA dissemination database update, a full public REACH registration dossier is not available . This typically implies the substance is manufactured/imported at <1 tonne per year (below the registration threshold) or is registered strictly as an intermediate under controlled conditions.

-

Risk Profile: Based on Structural Activity Relationship (SAR) analysis with Cuminaldehyde and Raspberry Ketone, this molecule should be treated as a potential skin sensitizer and acute oral toxin until specific experimental data proves otherwise.

Chemical Identity & Characterization

Accurate identification is the prerequisite for any regulatory submission.

| Parameter | Detail |

| IUPAC Name | 4-(4-Propan-2-ylphenyl)butan-2-one |

| Common Synonyms | 4-Isopropylbenzylacetone; Cyclamen homo-ketone |

| CAS Number | 10528-64-0 |

| EC (EINECS) Number | 234-089-4 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| SMILES | CC(C)c1ccc(CCC(C)=O)cc1 |

| LogP (Predicted) | ~3.3 (Lipophilic, potential for bioaccumulation) |

REACH Registration & Regulatory Analysis

Registration Status (EU)

The substance is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) . This confirms it was commercially available in Europe between 1971 and 1981.

-

Current Status: Not Registered (or Non-Public).

-

Implication: If you intend to manufacture or import this substance into the EEA in quantities ≥1 tonne/year , you must submit a REACH Registration Dossier to the European Chemicals Agency (ECHA).[2]

-

Tonnage Bands:

-

1–10 t/y: Requires physicochemical data + acute toxicity (oral) + skin/eye irritation + sensitization.

-

>10 t/y: Requires additional acute toxicity (dermal/inhalation) + repeated dose toxicity + reproductive toxicity screening.

-

-

GHS Classification (CLP)

In the absence of a harmonized classification (Annex VI), the following Self-Classification is recommended based on read-across from 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) and Cuminaldehyde:

-

Acute Tox. 4 (Oral): H302 (Harmful if swallowed).[3]

-

Skin Sens. 1B: H317 (May cause an allergic skin reaction).

-

Aquatic Chronic 3: H412 (Harmful to aquatic life with long-lasting effects).

Synthesis & Manufacturing Protocol

Objective: Preparation of 4-(4-Isopropylphenyl)butan-2-one via Aldol Condensation followed by Selective Hydrogenation. Precursors: 4-Isopropylbenzaldehyde (Cuminaldehyde), Acetone.

Reaction Scheme

The synthesis follows a two-step industrial route:

-

Claisen-Schmidt Condensation: Coupling Cuminaldehyde with Acetone to form the α,β-unsaturated ketone.

-

Catalytic Hydrogenation: Reduction of the alkene double bond to the saturated ketone.

Step-by-Step Protocol

Step 1: Aldol Condensation

-

Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Acetone (3.0 eq, excess to minimize self-condensation), NaOH (10% aq. solution).

-

Procedure:

-

Charge Acetone into a reactor and cool to 10°C.

-

Slowly add 10% NaOH solution while stirring.

-

Add 4-Isopropylbenzaldehyde dropwise over 60 minutes, maintaining temperature <15°C to prevent polymerization.

-

Stir at room temperature (25°C) for 4–6 hours. Monitor via TLC/HPLC for disappearance of aldehyde.

-

Workup: Neutralize with dilute HCl. Evaporate excess acetone. Extract the aqueous layer with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Intermediate: 4-(4-Isopropylphenyl)-3-buten-2-one (Yellow oil/solid).

-

Step 2: Selective Hydrogenation

-

Reagents: Intermediate Enone, Pd/C (5% loading), Hydrogen gas (H₂), Methanol (Solvent).

-

Procedure:

-

Dissolve the intermediate in Methanol (0.5 M concentration).

-

Add Pd/C catalyst (5 wt% relative to substrate).

-

Purge reactor with N₂, then pressurize with H₂ (1–3 atm). Note: High pressure is not required; mild conditions prevent reduction of the carbonyl group.

-

Stir vigorously at 25–30°C until H₂ uptake ceases (approx. 2–4 hours).

-

Workup: Filter off the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under high vacuum (bp ~130°C at 1 mmHg) or Flash Chromatography (Hexane:EtOAc 9:1).

-

Visualizations

Synthesis Workflow (Graphviz)

Figure 1: Two-step synthesis pathway from Cuminaldehyde to the target ketone.

REACH Registration Decision Tree

Figure 2: Decision logic for determining the required REACH registration type.

References

-

European Chemicals Agency (ECHA). EC Inventory: 4-(4-isopropylphenyl)butan-2-one (EC 234-089-4). Retrieved from [Link]

-

PubChem. Compound Summary: 4-(4-Isopropylphenyl)butan-2-one (CID 82704). National Library of Medicine. Retrieved from [Link]

-

SIELC Technologies. HPLC Separation of 4-(4-Isopropylphenyl)butan-2-one. Application Note. Retrieved from [Link]

-

Org. Synth. Oxidative Amination of Aromatic Aldehydes (Contextual reference for Cuminaldehyde reactivity). Org.[4][5] Synth. 2012, 89, 105-114. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Organoleptic Properties of 4-(4-Isopropylphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the organoleptic properties of 4-(4-Isopropylphenyl)butan-2-one. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of documented sensory data for this specific molecule. This guide will therefore address this information gap by presenting a detailed examination of structurally analogous compounds, discussing potential structure-activity relationships, and providing a robust experimental protocol for the formal sensory evaluation of 4-(4-Isopropylphenyl)butan-2-one.

Introduction to 4-(4-Isopropylphenyl)butan-2-one

4-(4-Isopropylphenyl)butan-2-one is an aromatic ketone with a chemical structure characterized by a butan-2-one moiety attached to a phenyl ring substituted with an isopropyl group at the para position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(4-propan-2-ylphenyl)butan-2-one | PubChem |

| Synonyms | 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | PubChem |

| CAS Number | 10528-64-0 | PubChem |

| Molecular Formula | C13H18O | PubChem |

| Molecular Weight | 190.28 g/mol | PubChem |

While the organoleptic properties of this specific compound are not documented, the structural motif of a para-substituted phenyl ring attached to a butan-2-one chain is common among well-characterized flavor and fragrance molecules. Understanding these related compounds can provide valuable context and a predictive framework for the potential sensory profile of 4-(4-Isopropylphenyl)butan-2-one.

Organoleptic Profiles of Structurally Analogous Compounds

The sensory characteristics of aromatic ketones are significantly influenced by the nature of the substituent on the phenyl ring. The following table summarizes the organoleptic properties of several structurally similar compounds, highlighting the impact of different para-substituents.

| Compound Name | Structure | para-Substituent | Odor Profile | Taste Profile |

| Raspberry Ketone | 4-(4-hydroxyphenyl)butan-2-one | -OH (hydroxyl) | Sweet, fruity, warm, raspberry, jam-like[1][2] | Sweet, berry, raspberry, woody, jammy, ripe, powdery[1] |

| Zingerone | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | -OH, -OCH3 | Sweet, spicy, phenolic, ginger, vanilla, woody | - |

| 4-(p-tolyl)-2-butanone | 4-(4-methylphenyl)butan-2-one | -CH3 (methyl) | Sweet, fruity, floral, raspberry, plum, gardenia[3] | Intense sweet, deep fruit[3] |

| Anisyl Acetone | 4-(4-methoxyphenyl)butan-2-one | -OCH3 (methoxy) | Fruity, floral, raspberry, sweet[4] | - |

Analysis of Structure-Activity Relationships (SAR):

The data from these analogous compounds suggest that the 4-phenylbutan-2-one backbone is a key contributor to the fruity and sweet notes. The nature of the para-substituent then modulates this primary sensory profile:

-

A hydroxyl group (Raspberry Ketone) imparts a distinct berry and jam-like character.

-

The addition of a methoxy group alongside the hydroxyl (Zingerone) introduces spicy, phenolic, and vanilla notes, characteristic of ginger.

-

A simple methyl group (4-(p-tolyl)-2-butanone) maintains the fruity and sweet profile, with additional floral and plum nuances.

-

A methoxy group alone (Anisyl Acetone) also results in a fruity, floral, and sweet aroma.

Based on these observations, it is hypothesized that the isopropyl group in 4-(4-Isopropylphenyl)butan-2-one, being a small, non-polar alkyl group similar to a methyl group, may also contribute to a generally sweet and fruity aromatic profile. The larger size of the isopropyl group compared to a methyl group might introduce subtle woody or spicy undertones, though this remains speculative without direct sensory data.

Proposed Experimental Protocol for Organoleptic Evaluation

To definitively characterize the organoleptic properties of 4-(4-Isopropylphenyl)butan-2-one, a structured sensory evaluation is required. The following protocol outlines a comprehensive approach based on established industry standards.

Panelist Selection and Training

A panel of 8-12 trained sensory assessors should be selected. Panelists should be screened for their ability to detect and describe basic tastes and aromas and should have experience in the sensory evaluation of flavor and fragrance materials. Training should include the recognition and scaling of relevant aroma and taste attributes identified in the structurally analogous compounds (e.g., fruity, sweet, spicy, floral, woody).

Sample Preparation

Samples of 4-(4-Isopropylphenyl)butan-2-one should be prepared in a suitable solvent, such as dipropylene glycol for olfactory evaluation and a 5% ethanol/water solution for gustatory evaluation. A concentration series should be prepared to determine the detection and recognition thresholds. For descriptive analysis, a concentration that is clearly perceivable but not overpowering should be selected.

Sensory Evaluation Methodology

A descriptive analysis method is recommended to obtain a detailed sensory profile. The evaluation should be conducted in a controlled environment with individual sensory booths to prevent distractions and interactions between panelists.

Step-by-Step Protocol:

-

Acclimatization: Panelists should acclimatize to the testing environment for at least 15 minutes prior to the evaluation.

-

Sample Presentation: Samples should be presented in coded, covered glass containers to prevent visual bias. Olfactory evaluation should be conducted using fragrance test strips. For taste evaluation, small, measured volumes of the liquid sample should be provided.

-

Evaluation: Panelists will first evaluate the aroma of the sample on the test strip, noting the initial impression and any changes over time (top, middle, and base notes). Following the aroma evaluation, panelists will taste the liquid sample, focusing on the flavor profile, intensity, and any lingering aftertaste.

-

Data Collection: Panelists will record the intensity of each sensory attribute on a structured scoresheet, typically using a 15-point intensity scale.

-

Data Analysis: The collected data will be statistically analyzed to determine the mean intensity ratings for each attribute, and a sensory profile, often visualized as a spider or radar plot, will be generated.

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the sensory evaluation of 4-(4-Isopropylphenyl)butan-2-one.

Caption: Workflow for the sensory evaluation of 4-(4-Isopropylphenyl)butan-2-one.

Conclusion

While direct organoleptic data for 4-(4-Isopropylphenyl)butan-2-one is currently unavailable in the public domain, an analysis of its structurally similar counterparts provides a strong basis for predicting a sweet and fruity sensory profile. The provided experimental protocol offers a scientifically rigorous framework for the definitive characterization of this molecule's flavor and fragrance properties. Such an evaluation would be a valuable contribution to the field, enabling its potential application in the food, fragrance, and pharmaceutical industries.

References

-

PubChem. (n.d.). 2-Butanone, 4-[4-(1-methylethyl)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(para-tolyl)-2-butanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Zingerone. Retrieved from [Link]

-

FooDB. (2020). Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843). Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 2-Butanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). raspberry ketone methyl ether. Retrieved from [Link]

-

LookChem. (n.d.). Cas 104-20-1,4-(4-Methoxyphenyl)-2-butanone. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Para-Hydroxy Phenyl Butanone. Retrieved from [Link]

Sources

Synthesis of 4-(4-Isopropylphenyl)butan-2-one from Cuminaldehyde: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the two-step synthesis of 4-(4-isopropylphenyl)butan-2-one, a valuable ketone intermediate, starting from cuminaldehyde. The described methodology leverages a base-catalyzed Claisen-Schmidt condensation followed by a selective catalytic transfer hydrogenation, offering a robust and environmentally conscious pathway. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for successful implementation.

Strategic Overview: A Two-Pronged Approach

The synthesis of 4-(4-isopropylphenyl)butan-2-one from cuminaldehyde is efficiently achieved through a two-step sequence. This strategy is predicated on the chemical reactivity of the starting materials and the desired final structure.

-

Step 1: Claisen-Schmidt Condensation. This reaction forms the carbon-carbon backbone of the target molecule. Cuminaldehyde, an aromatic aldehyde lacking α-hydrogens, is reacted with acetone in the presence of a base. This specific type of crossed aldol condensation, known as the Claisen-Schmidt reaction, is highly effective as the aldehyde cannot self-condense, thus minimizing side products.[1] The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of cuminaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate is readily achieved, driven by the formation of a stable, conjugated system, yielding the α,β-unsaturated ketone, (E)-4-(4-isopropylphenyl)but-3-en-2-one.

-

Step 2: Selective Catalytic Transfer Hydrogenation. The second step involves the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone intermediate. To avoid the reduction of the carbonyl group, a chemoselective method is employed. Catalytic transfer hydrogenation using isopropanol as a hydrogen donor is an attractive and greener alternative to using high-pressure hydrogen gas.[2][3] This method typically utilizes a transition metal catalyst to facilitate the transfer of hydrogen from isopropanol to the conjugated double bond, yielding the desired saturated ketone, 4-(4-isopropylphenyl)butan-2-one.

The overall synthetic pathway is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow from cuminaldehyde to 4-(4-isopropylphenyl)butan-2-one.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cuminaldehyde can be irritating to the skin and eyes. Sodium hydroxide is highly corrosive and can cause severe burns; handle with extreme care.[4][5]

Part 1: Synthesis of (E)-4-(4-Isopropylphenyl)but-3-en-2-one (Intermediate)

This protocol is adapted from established Claisen-Schmidt condensation procedures.[6][7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Comments |

| Cuminaldehyde | ≥98% | Sigma-Aldrich | |

| Acetone | ACS Reagent | Fisher Scientific | |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | |

| Ethanol (95%) | Reagent Grade | ||

| Deionized Water | |||

| Diethyl Ether | Anhydrous | For extraction | |

| Saturated NaCl solution | For washing | ||

| Anhydrous MgSO₄ | For drying | ||

| Round-bottom flask (100 mL) | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Separatory funnel (250 mL) | |||

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cuminaldehyde (14.8 g, 0.1 mol) in 40 mL of 95% ethanol.

-

Addition of Acetone: To the stirred solution, add acetone (8.7 mL, 0.12 mol).

-

Base Addition: Cool the flask in an ice bath. Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of deionized water and cool it in the ice bath. Add the cold NaOH solution dropwise to the stirred mixture of cuminaldehyde and acetone over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. Neutralize the mixture by slowly adding 10% hydrochloric acid until the pH is approximately 7. A yellow precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure (E)-4-(4-isopropylphenyl)but-3-en-2-one as a pale yellow solid. Dry the product under vacuum.

Part 2: Synthesis of 4-(4-Isopropylphenyl)butan-2-one (Final Product)

This protocol utilizes a catalytic transfer hydrogenation method.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Comments |

| (E)-4-(4-isopropylphenyl)but-3-en-2-one | As synthesized in Part 1 | ||

| Isopropanol | Anhydrous | Fisher Scientific | Hydrogen donor and solvent |

| Palladium on Carbon (10 wt. % Pd/C) | Sigma-Aldrich | Catalyst | |

| Round-bottom flask (100 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Celite® | For filtration | ||

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-4-(4-isopropylphenyl)but-3-en-2-one (9.4 g, 0.05 mol) and 50 mL of isopropanol.

-

Catalyst Addition: To this solution, carefully add 10 wt. % palladium on carbon (0.5 g, ~5 mol% Pd).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of isopropanol.

-

Solvent Removal: Combine the filtrate and washings and remove the isopropanol using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield 4-(4-isopropylphenyl)butan-2-one as a colorless to pale yellow oil.

Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Claisen-Schmidt Condensation Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

Figure 2: Mechanism of the Claisen-Schmidt condensation.

-

Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cuminaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to give a β-hydroxy ketone.

-

Dehydration: Under the basic reaction conditions, a proton on the α-carbon is removed, and the resulting enolate eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone.

Catalytic Transfer Hydrogenation Mechanism

The mechanism for catalytic transfer hydrogenation is complex and involves the surface of the heterogeneous catalyst. A simplified representation is as follows:

Figure 3: Simplified mechanism of catalytic transfer hydrogenation.

-

Adsorption and Dehydrogenation: Isopropanol adsorbs onto the palladium surface and undergoes dehydrogenation to form acetone and surface-bound palladium hydride species.

-

Substrate Adsorption: The α,β-unsaturated ketone adsorbs onto the catalyst surface.

-

Hydrogen Transfer: The surface-bound hydrogen atoms are transferred to the carbon-carbon double bond of the adsorbed substrate.

-

Desorption: The resulting saturated ketone desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Expected Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by spectroscopic analysis.

Quantitative Data:

| Step | Product | Expected Yield | Physical Appearance |

| 1 | (E)-4-(4-isopropylphenyl)but-3-en-2-one | 80-90% | Pale yellow solid |

| 2 | 4-(4-isopropylphenyl)butan-2-one | 85-95% | Colorless to pale yellow oil |

Spectroscopic Data for (E)-4-(4-Isopropylphenyl)but-3-en-2-one:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.50 (d, J=16.2 Hz, 1H, vinylic H), 7.42 (d, J=8.2 Hz, 2H, Ar-H), 7.20 (d, J=8.2 Hz, 2H, Ar-H), 6.65 (d, J=16.2 Hz, 1H, vinylic H), 2.93 (sept, J=6.9 Hz, 1H, CH(CH₃)₂), 2.38 (s, 3H, COCH₃), 1.25 (d, J=6.9 Hz, 6H, CH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 198.5, 151.8, 143.2, 132.1, 128.4 (2C), 127.0 (2C), 125.8, 34.2, 27.6, 23.8 (2C).

-

FTIR (KBr, cm⁻¹): ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1670 (C=O stretch, conjugated ketone), ~1605 (C=C stretch, vinylic and aromatic), ~980 (trans C-H bend, vinylic).

Spectroscopic Data for 4-(4-Isopropylphenyl)butan-2-one: [8]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.10 (d, J=8.0 Hz, 2H, Ar-H), 7.05 (d, J=8.0 Hz, 2H, Ar-H), 2.88 (sept, J=6.9 Hz, 1H, CH(CH₃)₂), 2.84 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.73 (t, J=7.6 Hz, 2H, CH₂-CO), 2.12 (s, 3H, COCH₃), 1.22 (d, J=6.9 Hz, 6H, CH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 208.5, 146.5, 138.8, 128.2 (2C), 126.4 (2C), 45.2, 33.8, 29.8, 29.6, 24.0 (2C).

-

FTIR (neat, cm⁻¹): ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1715 (C=O stretch, ketone), ~1610, 1515 (C=C stretch, aromatic).

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1: If the yield of the Claisen-Schmidt condensation is low, ensure that the temperature during the addition of the NaOH solution is kept low to minimize side reactions of acetone. Also, ensure the cuminaldehyde is of high purity, as impurities can inhibit the reaction.

-

Incomplete Reaction in Step 2: If the hydrogenation is incomplete, the catalyst may be deactivated. Ensure the starting material for Step 2 is sufficiently pure, as impurities can poison the catalyst. The reaction time may also be extended, or a fresh batch of catalyst can be used.

-

Over-reduction in Step 2: While the transfer hydrogenation is generally selective for the C=C bond, over-reduction to the corresponding alcohol can occur, especially with prolonged reaction times or more active catalysts. Monitoring the reaction by TLC is crucial to stop the reaction upon completion.

-

Purification Challenges: The final product is an oil and may require vacuum distillation for high purity. Ensure a good vacuum is achieved to distill the product without decomposition.

References

- PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.

- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.

- PrepChem. (2023). Preparation of 4-(4-nitrophenyl)but-3-en-2-one.

- Scribd. (n.d.). Dibenzal Acetone Synthesis.

- Das, T. K., et al. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. ChemRxiv.

- Das, T. K., et al. (2023). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry.

- CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.

- Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). Sodium Hydroxide.

- PubChem. (n.d.). 2-Butanone, 4-[4-(1-methylethyl)phenyl]-.

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. prepchem.com [prepchem.com]

- 7. scribd.com [scribd.com]

- 8. 2-Butanone, 4-[4-(1-methylethyl)phenyl]- | C13H18O | CID 82704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aldol condensation of 4-isopropylbenzaldehyde and acetone protocol

Application Note & Protocol

Topic: Base-Catalyzed Aldol Condensation of 4-Isopropylbenzaldehyde and Acetone for the Synthesis of (1E,4E)-1,5-Bis(4-isopropylphenyl)penta-1,4-dien-3-one

Abstract

This document provides a comprehensive guide for the synthesis of (1E,4E)-1,5-bis(4-isopropylphenyl)penta-1,4-dien-3-one via a base-catalyzed crossed aldol condensation, also known as the Claisen-Schmidt condensation.[1][2] The protocol details the reaction between 4-isopropylbenzaldehyde and acetone, a robust method for forming carbon-carbon bonds and producing a highly conjugated α,β-unsaturated ketone.[3][4] This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, and purification strategies.

Introduction and Scientific Background

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an enolate ion with a carbonyl compound.[3] The Claisen-Schmidt condensation is a specific variation that involves the reaction of an aldehyde or ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens, such as 4-isopropylbenzaldehyde.[2] This directed reaction is highly efficient because the aromatic aldehyde cannot self-condense, thus minimizing the formation of side products.[1]

The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step to yield the final α,β-unsaturated carbonyl compound.[1][5] The dehydration is particularly favorable in this case because the resulting double bond becomes part of an extended conjugated system involving the aromatic rings and the carbonyl group, which significantly stabilizes the molecule.[6] By using a 2:1 molar ratio of 4-isopropylbenzaldehyde to acetone, a double condensation can be achieved to yield the symmetrical product, (1E,4E)-1,5-bis(4-isopropylphenyl)penta-1,4-dien-3-one.[7]

Reaction Mechanism: A Stepwise Visualization

The base-catalyzed mechanism proceeds through the following critical steps. The hydroxide base (OH⁻) acts as a catalyst, which is regenerated during the reaction cycle.[6][8]

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion, which is stabilized by resonance.[7][9]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde.

-

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a neutral β-hydroxy ketone.[9]

-

Second Deprotonation: A second α-hydrogen is abstracted by the base, forming another enolate.

-

Dehydration (E1cB): The enolate facilitates the elimination of a hydroxide ion, leading to the formation of an α,β-unsaturated ketone (the mono-condensation product). This dehydration step is essentially irreversible and drives the reaction forward due to the formation of a highly stable conjugated system.[6]

-

Repeat for Double Condensation: The mono-condensation product, 4-(4-isopropylphenyl)but-3-en-2-one, still possesses acidic α-hydrogens on the methyl group. Steps 1-5 are repeated on the other side of the original acetone molecule with a second molecule of 4-isopropylbenzaldehyde to yield the final dibenzalacetone-type product.[7][10]

Caption: Mechanism of the double Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the double condensation product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 2.96 g (3.0 mL) | 20.0 | 2.2 |

| Acetone | C₃H₆O | 58.08 | 0.58 g (0.74 mL) | 10.0 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 1.0 g | 25.0 | - |

| Ethanol (95%) | C₂H₅OH | - | 25 mL | - | Solvent |

| Deionized Water | H₂O | - | 25 mL | - | Solvent |

Equipment

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders and pipettes

-

Beakers

-

Büchner funnel and vacuum filtration apparatus

-

Filter paper

-

Watch glass

-

Melting point apparatus

Step-by-Step Synthesis Procedure

-

Prepare the Catalyst Solution: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 25 mL of deionized water. Add 25 mL of 95% ethanol and cool the solution to room temperature while stirring.

-

Combine Reactants: In a separate small beaker, mix 3.0 mL (20.0 mmol) of 4-isopropylbenzaldehyde with 0.74 mL (10.0 mmol) of acetone.

-

Initiate the Reaction: Add the aldehyde-ketone mixture to the stirring NaOH-ethanol-water solution. The reaction is often exothermic. A precipitate should begin to form within 15-30 minutes.

-

Reaction Completion: Continue stirring the mixture at room temperature for 30 minutes. If precipitation is slow or incomplete, the mixture can be gently warmed on a steam bath for an additional 10-15 minutes.[11]

-

Isolate the Crude Product: Cool the reaction mixture in an ice-water bath for 10-15 minutes to ensure complete precipitation.[12] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the Product: Wash the filter cake sequentially with the following pre-chilled solvents to remove impurities:

-

Dry the Crude Product: Press the solid between two pieces of filter paper to remove excess solvent. Transfer the crude product to a watch glass and record the crude weight.

Purification by Recrystallization

-

Solvent Selection: 95% ethanol is generally a suitable recrystallization solvent for this class of compounds.[14]

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid. If the solid "oils out" instead of dissolving, you have melted it; add more hot solvent.[15]

-

Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them completely on a watch glass or in a desiccator.

Experimental Workflow Diagram

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. youtube.com [youtube.com]

- 7. webassign.net [webassign.net]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. community.wvu.edu [community.wvu.edu]

- 11. amherst.edu [amherst.edu]

- 12. Claisen-Schmidt Condensation [cs.gordon.edu]

- 13. csub.edu [csub.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols for the Hydrogenation of 4-(4-isopropylphenyl)-3-buten-2-one

Introduction: The Significance of Selective Hydrogenation in Drug Development and Fine Chemicals